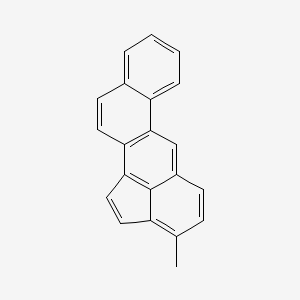

3-Methylcholanthrylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylcholanthrylene, also known as this compound, is a useful research compound. Its molecular formula is C21H14 and its molecular weight is 266.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenic Research

3-Methylcholanthrylene is extensively used in cancer research due to its ability to induce tumors in experimental models. It serves as a model compound for studying the mechanisms of carcinogenesis.

Case Study: Tumor Induction in Murine Models

A study demonstrated that the administration of this compound in murine models led to the development of fibrosarcomas. The study utilized a two-stage carcinogenesis model where a single subcutaneous dose of this compound was followed by treatment with TPA (12-O-tetradecanoylphorbol-13-acetate), resulting in an increased incidence and reduced latency of tumor formation .

Mechanistic Studies on Cell Proliferation and Differentiation

Research has shown that this compound interacts with the aryl hydrocarbon receptor (AhR), influencing cellular processes such as proliferation and differentiation.

Case Study: Effects on Osteoblasts

In vitro studies involving rat and mouse osteoblast-like cells revealed that exposure to this compound significantly inhibited cell proliferation and reduced alkaline phosphatase activity, which is crucial for bone mineralization. The expression of osteocalcin, a marker for osteoblastic differentiation, was also diminished . This indicates that this compound can disrupt normal bone cell function, providing insights into its broader biological effects.

Toxicological Studies

The compound's role in toxicology is critical, particularly in understanding its effects on cellular antioxidant systems.

Case Study: Oxidative Stress and GSH Biosynthesis

Chronic exposure to this compound has been shown to inhibit glutathione (GSH) biosynthesis in transformed liver cells. This reduction in GSH levels makes cells more susceptible to oxidative stress, highlighting the compound's dual role as a carcinogen and a disruptor of cellular redox balance .

Environmental Impact Studies

As a PAH, this compound is also studied for its environmental implications, particularly its uptake and metabolism in various tissues.

Data Table: Uptake and Metabolism in Organ Cultures

| Tissue Type | Maximum Uptake Time | Concentration Peak | Water-Soluble Derivatives Produced |

|---|---|---|---|

| Mouse Prostate | 18 hours | High | Yes |

| Rat Skin | 18 hours | Moderate | Yes |

| Mouse Lung | 18 hours | Moderate | Yes |

| Rat Skeletal Muscle | Not significant | Low | No |

This table summarizes findings from organ culture studies that assessed the uptake and metabolism of this compound across different tissues, revealing variations in how different organs process this carcinogen .

Pharmacological Research

While primarily known for its carcinogenic properties, some studies have explored the potential pharmacological applications of derivatives of this compound.

Case Study: Synthesis of Anticancer Compounds

Research has focused on synthesizing derivatives that may exhibit anticancer activity while minimizing toxicity. For instance, modifications to the chemical structure have led to compounds with improved selectivity against cancer cell lines .

Analyse Des Réactions Chimiques

Metabolic Activation and DNA Adduct Formation

3-MC undergoes cytochrome P450 (CYP1A1/1A2)-mediated metabolism to form reactive intermediates ( ):

Metabolic Pathway:

-

Epoxidation : CYP enzymes convert 3-MC to epoxides (e.g., 1,2-epoxide).

-

Hydrolysis : Epoxides hydrolyze to dihydrodiols (e.g., 1,9,10-trihydroxy-9,10-dihydro-3-MC).

-

Secondary Epoxidation : Dihydrodiols form highly reactive bay-region diol-epoxides.

-

DNA Binding : The final diol-epoxide covalently binds to deoxyguanosine, forming mutagenic adducts ( ).

Experimental Data:

-

Human Bone Marrow Metabolism : Produces 1-hydroxy-3-MC, 1-keto-3-MC, and cholanthrene ( ).

-

Mutagenicity : 3-MC metabolites induce frameshift mutations in human epithelial cells ( ).

Enzyme Inhibition and Induction

3-MC modulates enzyme activity through aryl hydrocarbon receptor (AhR) binding ( ):

-

Consequence : Sustained CYP1A1 induction amplifies 3-MC bioactivation, while sEH induction promotes toxic metabolite accumulation ( ).

Reactivity with Oxidizing Agents

3-MC reacts vigorously with:

-

Ozone : Oxidizes aromatic rings, forming quinones and ketones ( ).

-

Chlorinating Agents : Produces chlorinated derivatives (e.g., polychlorinated PAHs) ( ).

-

Stability : Decomposes at >280°C, emitting acrid smoke and carbon monoxide ( ).

Impact on Cellular Redox Systems

Chronic 3-MC exposure disrupts glutathione (GSH) synthesis ( ):

| Parameter | CL2 Cells (Control) | 1MEA Cells (3-MC Exposed) |

|---|---|---|

| GSH concentration | 25.3 ± 1.2 nmol/mg | 12.1 ± 0.8 nmol/mg |

| γ-Glutamylcysteine ligase (GCL) activity | 100% | 42% |

| Cysteine availability | Moderate | High |

-

Mechanism : Downregulation of GCL reduces GSH synthesis, increasing oxidative stress susceptibility ( ).

Estrogen Receptor Antagonism

3-MC competitively binds estrogen receptors (ER), suppressing estrogen-mediated gene expression ( ):

Propriétés

Numéro CAS |

3343-10-0 |

|---|---|

Formule moléculaire |

C21H14 |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

3-methylbenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H14/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-12H,1H3 |

Clé InChI |

HUIUEHNRLHPDBT-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

SMILES canonique |

CC1=C2C=CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

Key on ui other cas no. |

3343-10-0 |

Synonymes |

3-MCE 3-methylcholanthrylene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.